molecular formula C22H20N4O3 B2859608 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1797057-80-7

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2859608
CAS RN: 1797057-80-7
M. Wt: 388.427
InChI Key: IZKAUWOWNSHROP-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antitumor Applications

Research has highlighted the synthesis of novel compounds related to the specified chemical structure, showing promising antibacterial and antitumor activities. For instance, novel derivatives have been synthesized and evaluated for their in vitro antibacterial effects against both Gram-negative and Gram-positive bacteria, with some showing significant antibacterial properties (Behjat Pouramiri, Esmat Tavakolinejad Kermani, & M. Khaleghi, 2017). Similarly, certain compounds have demonstrated anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, with molecular docking studies indicating potential for cancer therapy (I. Parveen, Naseem Ahmed, Danish Idrees, Parvez Khan, & M. Hassan, 2017).

Synthesis and Chemical Studies

Several studies have focused on the synthesis of related compounds, revealing insights into their chemical behavior and potential applications. For example, water-mediated synthesis has led to the development of compounds with notable non-linear optical (NLO) properties and anticancer activity, supported by computational and molecular docking studies (R. Jayarajan, R. Satheeshkumar, Thirumalaswamy Kottha, Sabarinathan Subbaramanian, K. Sayın, & G. Vasuki, 2019). Furthermore, research into the stereochemical effects of substituents on piperidines has provided valuable insights into the electronic properties of related compounds (C. Pedersen & M. Bols, 2005).

Neuroinflammation Imaging

A novel application in neuroinflammation imaging involves the development of PET radiotracers targeting specific receptors, indicative of the compound's utility in studying neuroinflammatory diseases and potentially guiding therapeutic interventions (A. Horti, R. Naik, C. Foss, I. Minn, Varia Misheneva, Yong Du, Yuchuan Wang, W. B. Mathews, Yunkou Wu, Andrew W. Hall, C. Lacourse, Hye-Hyun Ahn, Hwanhee Nam, Wojciech G. Lesniak, H. Valentine, O. Pletnikova, J. Troncoso, Matthew D. Smith, P. Calabresi, A. Savonenko, R. Dannals, M. Pletnikov, & M. Pomper, 2019).

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c23-13-16-4-3-9-24-21(16)26-10-7-15(8-11-26)14-25-22(28)20-12-18(27)17-5-1-2-6-19(17)29-20/h1-6,9,12,15H,7-8,10-11,14H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKAUWOWNSHROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

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